cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid
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Overview
Description
cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid: is an organic compound characterized by the presence of a cyclopentane ring substituted with a 3-chlorobenzoyl group and a carboxylic acid group. This compound is notable for its stereochemistry, where the substituents are on the same side of the cyclopentane ring, giving it the “cis” configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with 3-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products:
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry:
Mechanism of Action
The mechanism of action of cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- cis-3-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
- cis-2-(4-Chlorobenzoyl)cyclopentane-1-carboxylic acid
Comparison:
- Structural Differences: The position of the chlorine atom on the benzoyl group can significantly affect the compound’s reactivity and properties.
- Reactivity: The different positions of the chlorine atom can lead to variations in the types of reactions the compounds undergo and their reaction conditions.
- Applications: While similar compounds may have overlapping applications, the specific properties of cis-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid can make it more suitable for certain applications .
Properties
IUPAC Name |
(1R,2S)-2-(3-chlorobenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClO3/c14-9-4-1-3-8(7-9)12(15)10-5-2-6-11(10)13(16)17/h1,3-4,7,10-11H,2,5-6H2,(H,16,17)/t10-,11+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAYQFAKTWUOBD-WDEREUQCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641312 |
Source
|
Record name | (1R,2S)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-13-1 |
Source
|
Record name | (1R,2S)-2-(3-Chlorobenzoyl)cyclopentane-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60641312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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